4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile

Suzuki-Miyaura coupling Boronic ester stability Air-sensitive reagent handling

4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile is a bench-stable DABO arylboronic ester that directly replaces 4-cyanophenylboronic acid in Suzuki-Miyaura cross-couplings without fluoride activators or strong bases. Unlike pinacol esters needing harsh hydrolysis and MIDA boronates requiring slow-release protocols, this DABO boronate couples under mild conditions. Its air/moisture stability permits open-bench weighing—critical for high-throughput parallel synthesis. Industrially validated at 100 kg scale, it is the preferred building block for 4-cyanophenyl-containing APIs and advanced intermediates.

Molecular Formula C11H13BN2O2
Molecular Weight 216.05 g/mol
CAS No. 1280078-62-7
Cat. No. B1448129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile
CAS1280078-62-7
Molecular FormulaC11H13BN2O2
Molecular Weight216.05 g/mol
Structural Identifiers
SMILESB1(OCCNCCO1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H13BN2O2/c13-9-10-1-3-11(4-2-10)12-15-7-5-14-6-8-16-12/h1-4,14H,5-8H2
InChIKeyWQHLDUPDKWDOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile (CAS 1280078-62-7) Procurement Guide: Properties and Comparator Context


4-(1,3,6,2-Dioxazaborocan-2-yl)benzonitrile is a diethanolamine (DEA)-derived arylboronic ester belonging to the 1,3,6,2-dioxazaborocane class [1]. It features a boron atom integrated into a bicyclic chelate structure with an intramolecular N→B dative bond, conferring enhanced stability compared to free boronic acids [2]. The para-cyanophenyl substituent (C11H13BN2O2; MW 215.04 g/mol) renders this compound a stable, bench-top-friendly surrogate for 4-cyanophenylboronic acid in palladium-catalyzed cross-coupling and related transformations .

Why Generic Substitution of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile with Other Boronic Acid Surrogates Is Scientifically Inadvisable


Direct substitution of 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile with 4-cyanophenylboronic acid, its pinacol ester, or MIDA boronate is not equivalent due to divergent physicochemical and reactivity profiles. The free boronic acid exhibits poor bench-top stability, readily undergoing protodeboronation and oxidation, which compromises yield reproducibility [1]. The pinacol ester requires in situ hydrolysis to release the active boronic acid, often necessitating strong aqueous base and elevated temperatures, thereby limiting functional group tolerance [2]. The MIDA boronate remains inert under standard Suzuki conditions, demanding specific slow-release protocols that can extend reaction times . In contrast, the dioxazaborocane architecture provides an optimal balance of air/moisture stability and direct coupling competence, enabling streamlined, fluoride-free protocols [3].

Quantitative Differentiators for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile: Direct Comparator Evidence for Scientific Procurement


Bench-Top Stability Advantage of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile Over Free 4-Cyanophenylboronic Acid

The target compound, as a member of the 1,3,6,2-dioxazaborocane (DABO) class, exhibits markedly superior bench-top stability compared to its corresponding free boronic acid. While 4-cyanophenylboronic acid is prone to oxidation and protodeboronation upon exposure to air, leading to rapid decomposition and unreliable reaction outcomes, DABO boronates can be stored for extended periods at room temperature with no noticeable degradation [1]. This class-level advantage translates directly to the 4-cyanophenyl derivative, ensuring consistent performance in cross-coupling reactions without the need for inert atmosphere handling.

Suzuki-Miyaura coupling Boronic ester stability Air-sensitive reagent handling

Industrial Scalability of Diethanolamine Boronic Esters: Kilogram-Scale Manufacture Validated at AstraZeneca

The diethanolamine (DEA) boronic ester scaffold—of which 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile is a specific example—has been validated for industrial-scale production. AstraZeneca has successfully manufactured three distinct DEA boronic esters at kilogram scale (5 kg, 50 kg, and 100 kg batches), with plans for further expansion [1]. This contrasts with many boronic acid pinacol esters, which often require chromatographic purification and are less amenable to large-scale, telescoped processes. The unique physical properties of DEA esters, including high crystallinity and solubility in environmentally sustainable solvents, underpin this scalability advantage.

Process chemistry Scalable synthesis Boronic ester manufacturing

Controlled Hydrolysis Kinetics Enable Precise Reaction Timing vs. Pinacol Ester Unpredictability

The intramolecular N→B dative bond in dioxazaborocanes provides a tunable kinetic barrier to hydrolysis, which can be leveraged for controlled, in situ slow-release of the active boronic acid. A recent study demonstrated that dioxazaborocanes can be tuned to exhibit quasi-static stability, with only 1% cleavage in the first hour, followed by a week-long cleavage period to reach equilibrium [1]. In contrast, boronic acid pinacol esters often undergo rapid, uncontrolled hydrolysis under aqueous basic conditions, leading to variable active species concentration and potential side reactions. This kinetic predictability is a significant advantage for reaction reproducibility and optimization.

Reaction kinetics Slow-release Suzuki coupling optimization

Priority Application Scenarios for 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile Based on Quantified Differentiation


Air-Stable Suzuki-Miyaura Coupling for High-Throughput Experimentation

The proven air and moisture stability of DABO boronates [1] makes 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile an ideal coupling partner for high-throughput screening and parallel synthesis platforms where inert atmosphere control is impractical. Researchers can weigh and dispense this compound on the open bench without degradation, streamlining workflow and improving data consistency compared to free boronic acids or moisture-sensitive pinacol esters.

Process Chemistry Scale-Up of 4-Cyanophenyl-Containing Intermediates

Given the demonstrated industrial scalability of DEA boronic esters at AstraZeneca (up to 100 kg batches) [2], this compound is the preferred choice for synthesizing 4-cyanophenyl-containing advanced intermediates destined for clinical or commercial manufacturing. The robust, telescoped synthetic process minimizes purification burden and maximizes throughput, offering a clear procurement advantage over less scalable alternatives.

Multi-Step Synthesis Requiring Latent Boronic Acid Reactivity

The slow, tunable hydrolysis kinetics of dioxazaborocanes [3] allow 4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile to function as a masked or protected boronic acid. This is particularly valuable in iterative cross-coupling sequences or in the presence of sensitive functional groups that would be compromised by the strongly basic conditions typically required to activate pinacol esters. The compound remains inert until specific hydrolytic conditions are applied, enabling precise temporal control over reactivity.

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